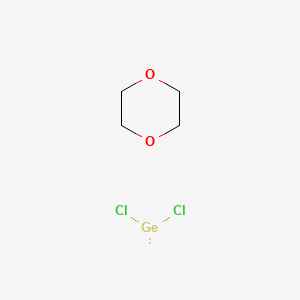
Germanium(II) chloride dioxane complex (1:1)
説明
Germanium(II) chloride dioxane complex (1:1) is a coordination compound of germanium(II) and dioxane. This complex is used for a variety of scientific research applications, including as a catalyst, a reagent, and a ligand. It is a versatile compound with a wide range of potential applications.
科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of Germanium(II) chloride dioxane complex, focusing on unique applications across different fields:
Nanotechnology: Synthesis of Germanium Oxide Nanoparticles
The compound is used as a precursor to synthesize germanium oxide nanoparticles, which have potential applications in electronics, optics, and other fields due to their unique properties .
Thin Film Fabrication: Atomic Layer Deposition Precursor
It serves as a precursor for preparing heterocyclic germylene complexes used in atomic layer deposition to fabricate germanium thin films, crucial for semiconductor technology .
Organic Transformations: Reductant
Germanium(II) chloride dioxane complex acts as a reductant in various organic transformations, facilitating the reduction process in organic synthesis .
Electrochemistry: Conductivity and Electrolysis
As a water-soluble crystalline germanium source compatible with chlorides, it can conduct electricity when fused or dissolved in water and can be decomposed by electrolysis to chlorine gas and metal .
Cluster Compound Synthesis: Oligomer Formation
The compound reacts with KFeCp(CO)2 to form oligomers with Ge-Ge bonds, providing access to polyhedral cluster compounds from easily accessible starting materials .
Optoelectronics: Germanium Nanocrystals
It is used in the solid-state synthesis of germanium nanocrystals (Ge NCs) through thermal disproportionation, which are utilized in optoelectronic applications like photodetectors and light-emitting diodes .
特性
InChI |
InChI=1S/C4H8O2.Cl2Ge/c1-2-6-4-3-5-1;1-3-2/h1-4H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJLNHIEKAQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.Cl[Ge]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446118 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10857305 | |
CAS RN |
28595-67-7 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium, dichloro(1,4-dioxane-κO1,κO4)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of GeCl2·dioxane?
A1: The molecular formula of GeCl2·dioxane is C4H8Cl2GeO2, and its molecular weight is 239.64 g/mol.
Q2: Is there spectroscopic data available for GeCl2·dioxane?
A2: While specific spectroscopic data wasn't detailed in the provided abstracts, GeCl2·dioxane and its derivatives are routinely characterized using multinuclear NMR spectroscopy (1H, 13C, 19F, 29Si, 119Sn), IR spectroscopy, and mass spectrometry. [, , , , , , , , , , ]
Q3: What are the typical reaction pathways of GeCl2·dioxane?
A3: GeCl2·dioxane is frequently used in salt metathesis reactions with lithium, potassium, or Grignard reagents to install germanium into various molecular frameworks. [, , , , , , , , , , ] It also undergoes insertion reactions into metal-halogen or metal-nitrogen bonds. [, ]
Q4: Can you give examples of Ge(II) compounds synthesized using GeCl2·dioxane?
A4: A wide variety of Ge(II) compounds have been prepared from GeCl2·dioxane including:
- Germylenes: These divalent germanium compounds are often stabilized by bulky ligands like β-diketiminates, N-heterocyclic carbenes, and phosphines. [, , , , , , , , , , , , , , ]
- Germanium(II) halides: These serve as precursors to other Ge(II) species. [, , ]
- Germanium(II) amides and amidinates: These compounds exhibit diverse reactivity. [, , , , ]
Q5: What types of heterocyclic compounds incorporating germanium have been made with GeCl2·dioxane?
A5: Researchers have used GeCl2·dioxane to create:* Germanium-containing cyclophanes [, ]* Digermacyclobutanes and digermabicyclohexanes []* Diazagermacyclopentanes []
Q6: Can GeCl2·dioxane be used in atomic layer deposition?
A6: Yes, GeCl2·dioxane has been successfully used as a precursor for the atomic layer deposition of Ge-Sb films, which are relevant for phase-change memory applications. []
Q7: Does GeCl2·dioxane exhibit catalytic activity?
A7: GeCl2·dioxane, in combination with AgBF4, acts as a catalyst for the activation of glycosyl fluorides in glycosylation reactions. [] It is also reported to mediate a reductive Mannich-type reaction of α-bromoketones with N-alkylimines. []
Q8: Is there information about the stability of GeCl2·dioxane?
A8: GeCl2·dioxane should be handled under an inert atmosphere using standard Schlenk or glovebox techniques, as it is moisture-sensitive. [, , , , , , ]
Q9: Have computational methods been applied to GeCl2·dioxane systems?
A9: Yes, density functional theory (DFT) calculations have been used to study the electronic structure, bonding, and reactivity of various Ge(II) compounds prepared from GeCl2·dioxane. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)

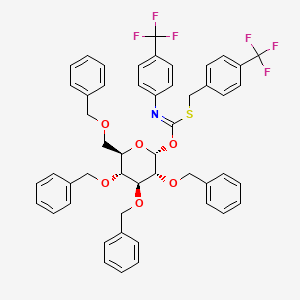
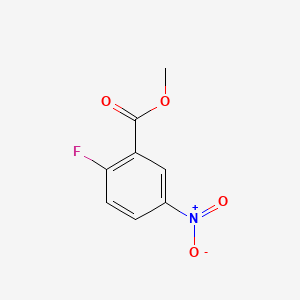
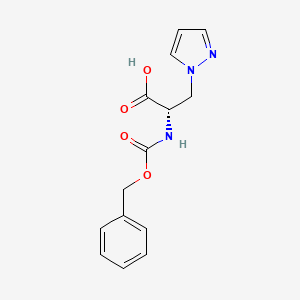
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)
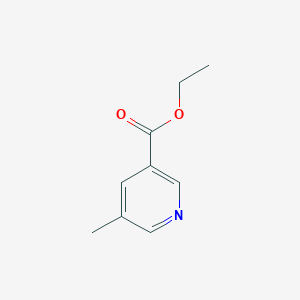


![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
